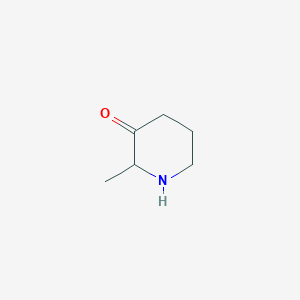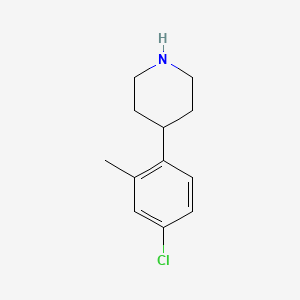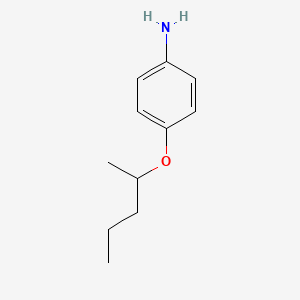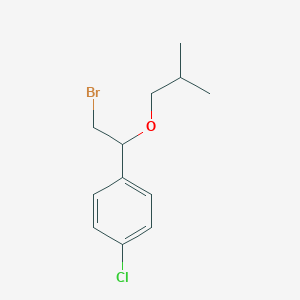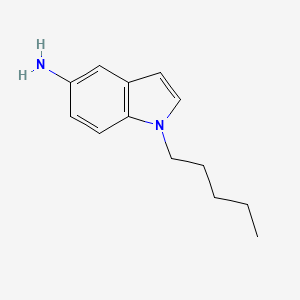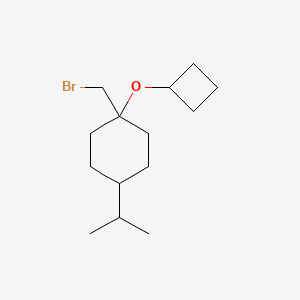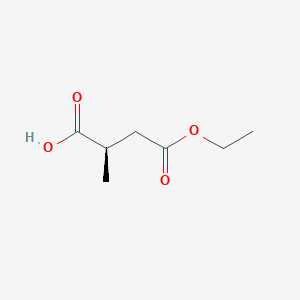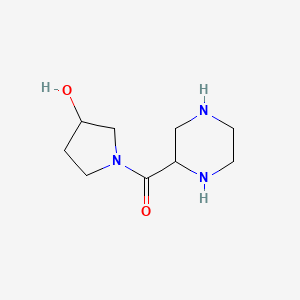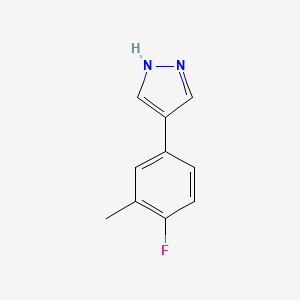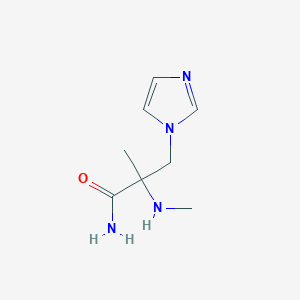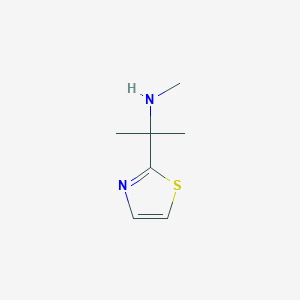![molecular formula C21H19FN6 B13627636 5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK137 is a potent small-molecule inhibitor of B-cell lymphoma 6 (BCL6), a zinc finger transcriptional repressor. BCL6 plays a crucial role in normal immunity, autoimmunity, and certain types of lymphoma. GSK137 has shown significant in vivo activity, particularly in suppressing antibody responses in mice .
Métodos De Preparación
The synthesis of GSK137 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound has good solubility (128 μg/mL) and permeability (86 nM/s), which are critical for its pharmacokinetic profile .
Análisis De Reacciones Químicas
GSK137 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the BTB-POZ domain of BCL6, blocking the binding of corepressors such as the silencing mediator for retinoid or thyroid-hormone receptors (SMRT). This binding inhibits the transcriptional repression activity of BCL6 .
Aplicaciones Científicas De Investigación
GSK137 has several scientific research applications:
Immunology: It is used to study the role of BCL6 in immune responses, particularly in the formation and function of germinal centers and germinal center B cells
Oncology: GSK137 is investigated for its potential therapeutic effects in B-cell lymphomas and other cancers where BCL6 is implicated
Pharmacology: The compound is used to explore the pharmacokinetics and pharmacodynamics of BCL6 inhibition
Mecanismo De Acción
GSK137 exerts its effects by binding to the lateral groove of the BTB-POZ domain of BCL6, antagonizing corepressor binding. This inhibition prevents BCL6 from repressing its target genes, thereby modulating immune responses and potentially affecting cancer cell survival .
Comparación Con Compuestos Similares
GSK137 is unique in its high in vivo activity compared to other BCL6 inhibitors. Similar compounds include:
BI-3802: Another BCL6 inhibitor that induces BCL6 degradation, unlike GSK137
FX1: A small-molecule inhibitor that targets the same BTB-POZ domain but with different binding characteristics
GSK137 stands out due to its robust pharmacokinetic profile and significant in vivo efficacy in suppressing antibody responses .
Propiedades
Fórmula molecular |
C21H19FN6 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
5-[(5S,7R)-3-fluoro-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine |
InChI |
InChI=1S/C21H19FN6/c1-12-13(5-3-9-24-12)19-10-18(27-21-16(22)11-25-28(19)21)14-4-2-6-17-15(14)7-8-20(23)26-17/h2-9,11,18-19,27H,10H2,1H3,(H2,23,26)/t18-,19+/m0/s1 |
Clave InChI |
WSRZNMRSHUJOED-RBUKOAKNSA-N |
SMILES isomérico |
CC1=C(C=CC=N1)[C@H]2C[C@H](NC3=C(C=NN23)F)C4=C5C=CC(=NC5=CC=C4)N |
SMILES canónico |
CC1=C(C=CC=N1)C2CC(NC3=C(C=NN23)F)C4=C5C=CC(=NC5=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)-](/img/structure/B13627559.png)
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
